molecular formula C10H7F3N2O2 B3114865 4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde CAS No. 205485-26-3

4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde

Cat. No.: B3114865
CAS No.: 205485-26-3
M. Wt: 244.17 g/mol
InChI Key: GOFMBYROYOCLGO-UHFFFAOYSA-N
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Description

4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is an organic compound with the molecular formula C10H7F3N2O2. This compound is notable for its diazirine group, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The trifluoromethyl group attached to the diazirine ring enhances the compound’s stability and reactivity, making it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde typically involves multiple steps:

    Formation of the Diazirine Ring: The diazirine ring can be synthesized by reacting a suitable precursor with trifluoromethyl diazomethane under controlled conditions.

    Attachment of the Benzaldehyde Group: The benzaldehyde group is introduced through a formylation reaction, often using a Vilsmeier-Haack reagent (a combination of DMF and POCl3) to form the aldehyde group on the aromatic ring.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy precursor reacts with the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid.

    Reduction: 4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a photoreactive probe in studying molecular interactions due to its diazirine group, which can form covalent bonds upon UV irradiation.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions, allowing researchers to identify binding sites on proteins.

    Medicine: Investigated for its potential use in drug development, particularly in designing photoactivatable drugs that can be activated by light at specific sites in the body.

    Industry: Utilized in the development of advanced materials, such as photoreactive polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde primarily involves the diazirine group. Upon exposure to UV light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate. This carbene can insert into various chemical bonds, forming covalent linkages with nearby molecules. This property is particularly useful in photoaffinity labeling, where the compound can covalently bind to target proteins, allowing for their identification and study.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-(trifluoromethyl)benzaldehyde: Lacks the diazirine group, making it less reactive in photochemical applications.

    4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde, affecting its reactivity and applications.

    4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl alcohol: Contains an alcohol group, which can participate in different chemical reactions compared to the aldehyde group.

Uniqueness

4-Methoxy-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is unique due to its combination of a photoreactive diazirine group and a reactive aldehyde group. This dual functionality allows it to be used in a wide range of applications, from studying molecular interactions to developing advanced materials.

Properties

IUPAC Name

4-methoxy-2-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-7-3-2-6(5-16)8(4-7)9(14-15-9)10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFMBYROYOCLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)C2(N=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601179727
Record name 4-Methoxy-2-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205485-26-3
Record name 4-Methoxy-2-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205485-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601179727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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